molecular formula C13H18N2O2 B11877639 3-(2-Aminoethyl)-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one

3-(2-Aminoethyl)-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11877639
M. Wt: 234.29 g/mol
InChI Key: FRCZDAXAIWJVSA-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, an aminoethyl side chain, and a methoxy group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds.

Scientific Research Applications

3-(2-Aminoethyl)-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethyl)-1H-indol-5-yl-N-methylmethanesulfonamide
  • 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide

Uniqueness

Compared to similar compounds, 3-(2-Aminoethyl)-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one stands out due to its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-(2-aminoethyl)-6-methoxy-1-methyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C13H18N2O2/c1-15-12-4-3-11(17-2)8-10(12)7-9(5-6-14)13(15)16/h3-4,8-9H,5-7,14H2,1-2H3

InChI Key

FRCZDAXAIWJVSA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CC(C1=O)CCN)C=C(C=C2)OC

Origin of Product

United States

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